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Compound of Interest

Compound Name:
[1,2,4]Triazolo[4,3-a]pyrazine-3-

carboxylic acid

Cat. No.: B596078 Get Quote

The triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the

core of various biologically active compounds.[1][2] This guide provides a comparative analysis

of the structure-activity relationships (SAR) of novel triazolo[4,3-a]pyrazine derivatives, focusing

on their development as both antibacterial agents and kinase inhibitors for cancer therapy. The

information presented is targeted towards researchers, scientists, and professionals in drug

development, offering a consolidated resource of quantitative data, experimental protocols, and

visual representations of key biological pathways and experimental workflows.

Antibacterial Activity of Triazolo[4,3-a]pyrazine
Derivatives
Recent studies have explored the potential of triazolo[4,3-a]pyrazine derivatives as a new class

of antibacterial agents. A series of novel compounds were synthesized and evaluated for their

in vitro activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia

coli) bacteria.[1][2]

The antibacterial efficacy of the synthesized derivatives was determined by their minimum

inhibitory concentration (MIC) values. The results are summarized in the table below, with

ampicillin used as a reference compound.
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Compound R Group
MIC (μg/mL) vs. S.
aureus

MIC (μg/mL) vs. E.
coli

2a 4-fluorobenzyl 128 128

2b 4-chlorobenzyl 64 32

2c 4-bromobenzyl 64 32

2d 4-methylbenzyl 128 64

2e 2,4-dichlorobenzyl 32 16

Ampicillin - 16 16

Data sourced from a study on novel triazolo[4,3-a]pyrazine derivatives as antibacterial agents.

[1]

Key SAR Insights for Antibacterial Activity:

The presence of a halogen atom on the benzyl moiety generally enhances antibacterial

activity.

Dihalogen substitution, as seen in compound 2e, leads to the most potent activity against

both bacterial strains, comparable to the standard drug ampicillin.[1]

The nature and position of the substituent on the benzyl ring play a crucial role in

determining the antibacterial potency.

The in vitro antibacterial activity of the synthesized compounds was assessed using the

microbroth dilution method.
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Experimental Workflow for Antibacterial Susceptibility Testing.

Triazolo[4,3-a]pyrazine Derivatives as Kinase
Inhibitors
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The triazolo[4,3-a]pyrazine core has also been successfully utilized to develop potent inhibitors

of key kinases involved in cancer progression, such as c-Met and VEGFR-2.[3][4][5] These

kinases are crucial components of signaling pathways that drive tumor growth, angiogenesis,

and metastasis.

A series of[1][3][5]triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their

inhibitory activity against c-Met and VEGFR-2 kinases, as well as their antiproliferative effects

on various cancer cell lines.

Compound
c-Met IC50
(μM)

VEGFR-2
IC50 (μM)

A549 IC50
(μM)

MCF-7 IC50
(μM)

HeLa IC50
(μM)

17l 0.026 2.6 0.98 1.05 1.28

Foretinib 0.014 0.016 0.85 0.92 1.15

Data represents the most promising compound from a study on dual c-Met/VEGFR-2 inhibitors,

compared to the lead compound foretinib.[3][4][5]

Key SAR Insights for Kinase Inhibition:

The introduction of the triazolo[4,3-a]pyrazine core was identified as an active

pharmacophore that can enhance the antitumor effect of the target compounds.[3][5]

Compound 17l demonstrated excellent inhibitory activity against c-Met kinase and potent

antiproliferative activity against A549, MCF-7, and HeLa cancer cell lines.[3][4][5]

Molecular docking studies suggest that these derivatives bind to the ATP-binding pocket of

the kinases, similar to foretinib.[3][4]

The targeted signaling pathways play a critical role in cancer cell proliferation and

angiogenesis. Inhibition of c-Met and VEGFR-2 can disrupt these downstream cellular

processes.
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Targeted c-Met and VEGFR-2 Signaling Pathways.

The inhibitory activity of the compounds against c-Met and VEGFR-2 was determined using an

in vitro kinase assay.
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Workflow for In Vitro Kinase Inhibition Assay.

In conclusion, the triazolo[4,3-a]pyrazine scaffold demonstrates significant versatility, serving as

a foundation for the development of both potent antibacterial agents and targeted anticancer

therapies. The structure-activity relationship studies highlighted in this guide underscore the
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importance of specific substitutions on the core structure in modulating biological activity.

Further optimization of these derivatives holds promise for the discovery of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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essential and advanced chemicals, empowering
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